Phenethylamine, 4-piperidino-, dihydrochloride

Vue d'ensemble

Description

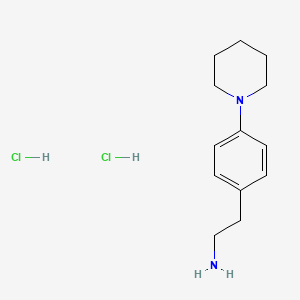

Phenethylamine, 4-piperidino-, dihydrochloride is a chemical compound known for its versatile applications in scientific research. It is a derivative of phenethylamine, a naturally occurring monoamine alkaloid, and is characterized by the presence of a piperidine ring. This compound is widely used in various fields, including pharmacology, neurochemistry, and industrial chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Phenethylamine, 4-piperidino-, dihydrochloride typically involves the reaction of phenethylamine with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is carried out on a larger scale using advanced chemical engineering techniques. The process involves the use of high-capacity reactors, continuous flow systems, and automated control systems to ensure consistent quality and efficiency. The final product is purified using techniques such as crystallization, distillation, and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: Phenethylamine, 4-piperidino-, dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Phenethylamine derivatives are widely studied for their pharmacological properties, particularly as potential therapeutic agents. The compound serves as a precursor in the synthesis of various psychoactive substances and analgesics.

Synthesis of Analgesics

One notable application is in the synthesis of fentanyl analogs. Phenethylamine derivatives, including 4-piperidino-phenethylamines, are intermediates in the preparation of potent opioid analgesics like fentanyl. Research indicates that modifications at the 4-position of the phenethylamine ring can significantly influence analgesic potency and receptor selectivity .

Table 1: Synthesis Pathways for Fentanyl Analogues

Neuropharmacological Studies

Phenethylamine, 4-piperidino-, dihydrochloride has been investigated for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways.

Dopamine Reuptake Inhibition

Studies have demonstrated that certain derivatives exhibit significant dopamine reuptake inhibition, suggesting potential applications in treating disorders such as depression and attention deficit hyperactivity disorder (ADHD). A structure-activity relationship (SAR) analysis indicated that modifications to the piperidine ring enhance the compound's efficacy at dopamine receptors .

Table 2: Structure-Activity Relationship Findings

| Derivative | EC50 (nM) | Mechanism | References |

|---|---|---|---|

| β-PEA Derivative A | 150 | Dopamine reuptake inhibitor | |

| β-PEA Derivative B | 90 | Selective serotonin receptor agonist |

Cosmetic Applications

Recent research has explored the potential use of phenethylamine derivatives in cosmetic formulations due to their bioactive properties. These compounds may enhance skin penetration and improve the efficacy of topical formulations .

Skin Penetration Studies

Studies have shown that phenethylamine derivatives can improve the delivery of active ingredients through the skin barrier, making them valuable in cosmetic science.

Table 3: Skin Penetration Efficacy of Phenethylamine Derivatives

Mécanisme D'action

The mechanism of action of Phenethylamine, 4-piperidino-, dihydrochloride involves its interaction with specific molecular targets and pathways. It primarily acts on the central nervous system by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2). These interactions regulate monoamine neurotransmission and influence various physiological processes.

Comparaison Avec Des Composés Similaires

Phenethylamine, 4-piperidino-, dihydrochloride can be compared with other similar compounds such as:

Phenethylamine: The parent compound, which lacks the piperidine ring.

4-Piperidone: A related compound with a similar piperidine structure but different functional groups.

2-Phenylethylamine: Another derivative of phenethylamine with different substituents.

Uniqueness: this compound is unique due to the presence of both the phenethylamine backbone and the piperidine ring, which confer distinct chemical and biological properties.

Activité Biologique

Phenethylamine, 4-piperidino-, dihydrochloride is a compound that has garnered attention in various fields of biological research due to its significant pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, pharmacokinetics, biochemical interactions, and potential therapeutic applications.

Targets and Interaction

The primary targets of this compound include primary amine oxidase and trypsin-1 and trypsin-2 . The compound acts by regulating monoamine neurotransmission through binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This modulation enhances the release of key neurotransmitters such as dopamine, serotonin, epinephrine, and norepinephrine, which are crucial for various physiological processes.

Pharmacokinetics

Absorption and Distribution

The bioavailability of this compound is influenced by its absorption rate, distribution in the body, metabolism, and excretion pathways. It is metabolized primarily by monoamine oxidase B (MAO-B) and aldehyde dehydrogenase , leading to its degradation into metabolites such as phenylacetic acid. Factors like pH, temperature, and the presence of other compounds can affect its stability and activity within biological systems.

| Property | Description |

|---|---|

| Enzyme Interactions | Interacts with MAO-B and aldehyde dehydrogenase |

| Cellular Effects | Increases neurotransmitter release; influences cell signaling pathways |

| Molecular Mechanism | Activates TAAR1 in the brain; triggers neurotransmitter release |

| Temporal Effects | Metabolism leads to gradual degradation; effects vary over time |

The compound's interaction with enzymes such as MAO-B plays a pivotal role in its metabolism and subsequent biological effects. It has been shown to influence various cellular processes by modulating neurotransmitter levels within the central nervous system.

Antifungal Activity

Recent studies have explored the antifungal properties of piperidine derivatives related to Phenethylamine. For instance, compounds derived from 4-piperidone have demonstrated promising antifungal activity against clinically relevant strains such as Candida spp. and Aspergillus spp. In vitro assays indicated that certain derivatives inhibited ergosterol biosynthesis by targeting enzymes like sterol C14-reductase and sterol C8-isomerase .

Neuropharmacological Effects

In animal models, lower doses of Phenethylamine have been associated with enhanced mood and cognitive function due to increased neurotransmitter release. Studies suggest that this compound may hold therapeutic potential for mood disorders by modulating neurotransmission pathways .

Scientific Research Applications

This compound has diverse applications across multiple scientific domains:

- Chemistry : Utilized as a building block for synthesizing various organic compounds.

- Biology : A tool for investigating cellular mechanisms and biological processes.

- Medicine : Explored for potential therapeutic effects in treating mood disorders and as a precursor in drug synthesis.

- Industry : Employed in producing specialty chemicals and agrochemicals.

Propriétés

IUPAC Name |

2-(4-piperidin-1-ylphenyl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c14-9-8-12-4-6-13(7-5-12)15-10-2-1-3-11-15;;/h4-7H,1-3,8-11,14H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNHSPIENSVYRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191909 | |

| Record name | Phenethylamine, 4-piperidino-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38589-10-5 | |

| Record name | Phenethylamine, 4-piperidino-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038589105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethylamine, 4-piperidino-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.